(2,3-13C2)butane-2,3-dione
Description
Significance of Carbon-13 in Tracing and Mechanistic Studies
Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon, accounting for about 1.1% of all carbon on Earth. wikipedia.org Its non-radioactive nature makes it a safe and powerful tool in scientific research. wikipedia.org In mechanistic studies, ¹³C labeling helps to elucidate the step-by-step sequence of bond-breaking and bond-forming events in a chemical reaction. symeres.com By tracking the position of the ¹³C atoms in the products, researchers can deduce the reaction pathway. wikipedia.org
In biochemical sciences, ¹³C is invaluable for metabolic flux analysis, which quantifies the rate of metabolic reactions. creative-proteomics.comnsf.gov When cells are supplied with a ¹³C-labeled nutrient, the labeled carbon atoms are incorporated into various metabolites. creative-proteomics.com By analyzing the distribution of ¹³C in these metabolites, scientists can map out and quantify the activity of different metabolic pathways, such as glycolysis and the citric acid cycle. creative-proteomics.comnih.gov This provides crucial insights into cellular metabolism in both healthy and diseased states. mnms-platform.com
Overview of (2,3-¹³C₂)butane-2,3-dione as a Research Probe and Tracer
(2,3-¹³C₂)butane-2,3-dione is a specialized, isotopically labeled version of butane-2,3-dione (also known as diacetyl). In this compound, the carbon atoms at the second and third positions of the butane (B89635) chain are replaced with the stable isotope ¹³C. sigmaaldrich.com This specific labeling makes it an excellent probe for various research applications.
As a tracer, it allows for the precise tracking of the butane-2,3-dione molecule in complex systems. Its applications span from studying metabolic pathways to its use as an internal standard in analytical chemistry for accurate quantification.
Structure
3D Structure
Properties
Molecular Formula |
C4H6O2 |
|---|---|
Molecular Weight |
88.07 g/mol |
IUPAC Name |
(2,3-13C2)butane-2,3-dione |
InChI |
InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i3+1,4+1 |
InChI Key |
QSJXEFYPDANLFS-CQDYUVAPSA-N |
Isomeric SMILES |
C[13C](=O)[13C](=O)C |
Canonical SMILES |
CC(=O)C(=O)C |
Origin of Product |
United States |
Chemical Profile of 2,3 ¹³c₂ Butane 2,3 Dione
The defining feature of (2,3-¹³C₂)butane-2,3-dione is the incorporation of two Carbon-13 atoms at the C2 and C3 positions of the butane-2,3-dione structure. sigmaaldrich.com This isotopic enrichment is key to its utility in research.
| Property | Value |
| Chemical Formula | C₂¹³C₂H₆O₂ |
| Molecular Weight | Approximately 88.07 g/mol sigmaaldrich.comnih.gov |
| Appearance | Liquid sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 88 °C sigmaaldrich.comsigmaaldrich.com |
| Density | Approximately 1.00 g/mL at 25 °C sigmaaldrich.com |
| Isotopic Purity | Typically 99 atom % ¹³C sigmaaldrich.comsigmaaldrich.com |
Advanced Spectroscopic Characterization and Isotopic Analysis of 2,3 13c2 Butane 2,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C-Isotopologue and Isotopomer Profiling
NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of organic molecules. In the context of isotopically labeled compounds, it serves as a primary tool for confirming the position of the isotopic labels and quantifying the degree of enrichment.
A one-dimensional (1D) ¹³C NMR spectrum provides a direct method for assessing the success of isotopic labeling. In an unlabeled butane-2,3-dione molecule, the natural abundance of ¹³C is approximately 1.1%, resulting in signals of relatively low intensity. For (2,3-¹³C₂)butane-2,3-dione with a high isotopic purity of 99 atom % ¹³C, the signals corresponding to the labeled carbon atoms (C2 and C3) are dramatically enhanced. sigmaaldrich.comsigmaaldrich.com
The symmetry of the molecule means there are two distinct chemical environments: the methyl carbons (C1 and C4) and the carbonyl carbons (C2 and C3). libretexts.org The 1D ¹³C NMR spectrum will therefore show two primary peaks. The intense peak corresponding to the ¹³C-labeled carbonyl carbons confirms the position of the labels, while its integration relative to the natural-abundance methyl carbon signals allows for an estimation of isotopic enrichment.
Table 1: Typical ¹³C NMR Chemical Shifts for Butane-2,3-dione
| Carbon Position | Carbon Type | Typical Chemical Shift (ppm) | Expected Signal Intensity in (2,3-¹³C₂)butane-2,3-dione |
| C1, C4 | Methyl (CH₃) | ~20-30 | Low (Natural Abundance) |
| C2, C3 | Carbonyl (C=O) | ~195-205 | Very High (¹³C-Labeled) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Two-dimensional (2D) and three-dimensional (3D) NMR experiments provide unambiguous evidence of atomic connectivity, which is crucial for confirming the specific isotopomer.
¹³C-¹³C COSY (Correlation Spectroscopy): This experiment is particularly powerful for this specific isotopomer. It reveals direct ¹³C-¹³C bonds. For (2,3-¹³C₂)butane-2,3-dione, a strong cross-peak will be observed between the two labeled carbonyl carbons, confirming their adjacency at the C2 and C3 positions. This single experiment provides definitive proof of the "2,3" labeling pattern.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment maps carbons to their directly attached protons. For (2,3-¹³C₂)butane-2,3-dione, the labeled carbonyl carbons (C2, C3) lack directly attached protons and thus will not show signals in an HSQC spectrum. However, the natural-abundance methyl carbons (C1, C4) will show a correlation to the methyl protons.
Table 2: Expected Key HMBC Correlations for (2,3-¹³C₂)butane-2,3-dione
| Proton Position | Correlating Carbon Position | Number of Bonds | Significance |
| H1 / H4 (from CH₃) | C2 / C3 (¹³C=O) | 2 | Confirms connectivity between the methyl groups and the labeled carbonyl carbons. |
| H1 / H4 (from CH₃) | C3 / C2 (¹³C=O) | 3 | Confirms the butanedione backbone structure. |
Quantitative NMR (qNMR) can be employed to determine the absolute isotopic abundance with high precision. By acquiring the ¹³C NMR spectrum under specific, controlled conditions (e.g., with a long relaxation delay and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect), the integral of the enriched ¹³C signal can be compared to the integral of a certified reference standard of known concentration. Alternatively, the ratio of the enriched signal to the natural abundance signal of the unlabeled methyl carbons within the same molecule can provide a highly accurate measure of isotopic purity, often stated as 99 atom % ¹³C for commercially available standards. sigmaaldrich.com
Mass Spectrometry (MS) for Isotopic Distribution and Fragmentation Analysis
Mass spectrometry is a complementary technique to NMR that provides information on the molecular weight of the compound and its isotopologues, as well as structural information derived from its fragmentation patterns.
HRMS provides a highly accurate mass measurement, allowing for the clear differentiation of various mass isotopologues. Unlabeled butane-2,3-dione (C₄H₆O₂) has an exact mass of approximately 86.0368 Da. nist.gov The target compound, (2,3-¹³C₂)butane-2,3-dione (¹²C₂¹³C₂H₆O₂), has two ¹³C atoms, resulting in a mass shift of +2. sigmaaldrich.comsigmaaldrich.com HRMS can precisely measure this mass and determine the distribution of other isotopologues (e.g., M+0, M+1) that may be present due to incomplete labeling or the natural abundance of other isotopes like ¹⁷O or ²H. This analysis of the mass isotopomer distribution (MID) is a key quality control step. nih.govnih.gov
Table 3: High-Resolution Mass Data for Key Isotopologues of Butane-2,3-dione
| Isotopologue | Formula | Exact Mass (Da) | Description |
| M+0 | C₄H₆O₂ | 86.03678 | Unlabeled butane-2,3-dione |
| M+1 | ¹³C₁C₃H₆O₂ | 87.04013 | Single ¹³C-labeled isotopologue |
| M+2 | ¹²C₂¹³C₂H₆O₂ | 88.04348 | Doubly ¹³C-labeled target compound (2,3-¹³C₂)butane-2,3-dione nih.gov |
Tandem mass spectrometry (MS/MS) involves selecting the parent ion of interest (e.g., the M+2 ion at m/z 88.04) and subjecting it to fragmentation. The resulting fragment ions provide definitive proof of the label positions. nih.gov The most characteristic fragmentation of butane-2,3-dione is the cleavage of the C2-C3 bond, which results in two acylium ions ([CH₃CO]⁺).
For unlabeled butane-2,3-dione, this produces a prominent fragment at m/z 43.0184. For (2,3-¹³C₂)butane-2,3-dione, because both carbonyl carbons are labeled, the cleavage results in two [CH₃¹³CO]⁺ fragment ions. This leads to a characteristic fragment at m/z 44.0218, confirming that each acetyl unit contains one labeled carbon. The absence of a significant signal at m/z 43 demonstrates that the labels are on the carbonyl carbons and not the methyl carbons. This fragmentation analysis is a cornerstone of positional isotopomer resolution. nih.govmassbank.eu
Table 4: Expected Key MS/MS Fragments for Unlabeled and Labeled Butane-2,3-dione
| Parent Compound | Parent Ion (m/z) | Key Fragment Ion | Fragment Ion (m/z) | Significance |
| Butane-2,3-dione | 86.04 | [CH₃CO]⁺ | 43.02 | Characteristic fragment of the unlabeled compound. |
| (2,3-¹³C₂)butane-2,3-dione | 88.04 | [CH₃¹³CO]⁺ | 44.02 | Confirms one ¹³C label in each acetyl fragment, proving the 2,3-labeling pattern. |
Hyphenated Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling of Labeled Metabolites and Reaction Products
Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the comprehensive analysis of complex biological samples. nih.gov For the study of ¹³C-labeled compounds like (2,3-¹³C₂)butane-2,3-dione, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the premier tools, offering high sensitivity and selectivity for the detection and quantification of labeled metabolites. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a state-of-the-art technique for the targeted isotopic analysis of volatile analytes. nih.gov It is particularly well-suited for small and volatile metabolites. creative-proteomics.com In the context of (2,3-¹³C₂)butane-2,3-dione, GC-MS allows for its separation from a complex mixture and its subsequent identification based on its unique mass spectrum. The incorporation of two ¹³C atoms results in a mass shift of +2 Daltons compared to the unlabeled molecule, a feature easily detected by the mass spectrometer. sigmaaldrich.com
Metabolic flux analysis often employs ¹³C-labeled substrates to quantify intracellular fluxes. nih.gov When (2,3-¹³C₂)butane-2,3-dione is introduced into a biological system, the ¹³C labels are incorporated into various downstream metabolites. GC-MS can then be used to track the distribution of these heavy isotopes throughout the metabolic network, providing insights into pathway activity. researchgate.net The analysis of the mass isotopomer distributions in key metabolites allows researchers to deduce the relative contributions of different metabolic pathways. researchgate.net
Table 1: Representative GC-MS Data for the Analysis of (2,3-¹³C₂)butane-2,3-dione
| Parameter | Value/Observation | Reference |
| Compound | (2,3-¹³C₂)butane-2,3-dione | |
| Molecular Formula | ¹³C₂¹²C₂H₆O₂ | sigmaaldrich.com |
| Molecular Weight | 88.07 g/mol | sigmaaldrich.com |
| GC Retention Time | Dependent on column and conditions | shimadzu.comshimadzu.com |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| Parent Ion (M+) | m/z 88 | nih.gov |
| Key Fragment Ions | m/z 44 (¹³C-acetyl fragment), m/z 43 (¹²C-acetyl fragment) | nist.gov |
This table is illustrative and specific values would be determined experimentally.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For non-volatile, polar, or larger metabolites that are not amenable to GC analysis, LC-MS is the technique of choice. nih.govcreative-proteomics.com LC-MS is frequently used in metabolomics to profile a wide range of compounds, including amino acids, organic acids, and nucleotides. jst.go.jp When tracking the fate of the ¹³C label from (2,3-¹³C₂)butane-2,3-dione, LC-MS can identify and quantify labeled downstream products that are part of central carbon metabolism. nih.gov
The use of differential isotope labeling, such as using both the ¹²C and ¹³C versions of a reagent, allows for accurate relative quantification of metabolites between different sample groups (e.g., control vs. treated). richardbeliveau.orgacs.org In a typical experiment, a biological system might be perturbed, and the resulting changes in metabolite concentrations are measured. By tracing the incorporation of the ¹³C atoms from (2,3-¹³C₂)butane-2,3-dione into various metabolites, a detailed picture of the metabolic response can be constructed. nih.gov High-resolution mass spectrometry coupled with LC can distinguish between subtle mass differences, enabling the confident identification of isotopologues. youtube.com
Table 2: Illustrative LC-MS Analysis of Metabolites from a System Fed with (2,3-¹³C₂)butane-2,3-dione
| Metabolite | Unlabeled Mass (m/z) | Observed Labeled Isotopologues (m/z) | Interpretation |
| Pyruvate | 87.008 | 88.011, 89.014 | M+1 and M+2 isotopologues indicate the incorporation of one or two ¹³C atoms from the tracer. |
| Lactate (B86563) | 89.024 | 90.027, 91.030 | The presence of M+1 and M+2 lactate confirms its production from the labeled precursor. |
| Alanine (B10760859) | 88.040 | 89.043, 90.046 | Labeled alanine suggests its synthesis via transamination of labeled pyruvate. |
| Succinate (B1194679) | 117.019 | 118.022, 119.025 | The appearance of labeled succinate points to the entry of the ¹³C label into the TCA cycle. |
This table is a hypothetical representation of data from a ¹³C tracer experiment.
Other Spectroscopic Techniques Applied to ¹³C-Isotopologues (e.g., Raman Spectroscopy)
While mass spectrometry is a dominant technique in isotopic analysis, other spectroscopic methods provide complementary information. Raman spectroscopy, a technique that measures vibrational, rotational, and other low-frequency modes in a system, is particularly powerful for observing molecular structure and conformation under aqueous conditions. nih.gov
The key advantage of applying Raman spectroscopy to ¹³C-isotopologues is the predictable shift in vibrational frequencies upon isotopic substitution. The frequency of a vibrational mode is dependent on the masses of the atoms involved. When a ¹²C atom is replaced by a heavier ¹³C atom, the frequency of the associated bond vibration (e.g., a C=O carbonyl stretch) decreases. nih.gov
In the case of (2,3-¹³C₂)butane-2,3-dione, the two carbonyl groups are directly bonded to the ¹³C atoms. This would result in a significant and easily detectable shift in the C=O stretching frequency in the Raman spectrum compared to the unlabeled diacetyl. This isotopic shift allows for the selective monitoring of the labeled molecule and its conversion products in a complex mixture without the need for physical separation. By coupling Raman spectroscopy with microscopy, it is possible to spatially resolve the distribution of ¹³C-labeled compounds within a sample, such as a single cell or tissue section, providing region-specific structural details in real-time. nih.gov
Table 3: Predicted Raman Shifts for (2,3-¹³C₂)butane-2,3-dione
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for ¹²C=O | Predicted Wavenumber (cm⁻¹) for ¹³C=O | Expected Shift (cm⁻¹) |
| Carbonyl (C=O) Stretch | ~1720 | ~1680 | ~40 |
This table presents an expected shift based on literature values for similar isotopic substitutions. nih.gov The exact values would need to be determined experimentally.
Applications in Metabolic Flux Analysis Mfa and Biochemical Pathway Elucidation
Tracing Carbon Flow in Central Carbon Metabolism using (2,3-¹³C₂)butane-2,3-dione
While less common than tracers like ¹³C-glucose or ¹³C-glutamine, (2,3-¹³C₂)butane-2,3-dione can provide unique insights into specific nodes of central carbon metabolism. Its metabolism can lead to the formation of key intermediates, allowing for the study of pathways connected to its breakdown products.
The contribution of (2,3-¹³C₂)butane-2,3-dione to understanding the branch points between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP) is an area of active investigation. The labeled carbon atoms from this tracer can potentially enter these pathways at various points, and the resulting labeling patterns in key metabolites can help to quantify the relative flux through each pathway.
(2,3-¹³C₂)butane-2,3-dione can be metabolized to intermediates that feed into the Tricarboxylic Acid (TCA) cycle. By analyzing the ¹³C enrichment in TCA cycle intermediates such as citrate, succinate (B1194679), and malate, researchers can assess the cycle's activity. Furthermore, the labeling patterns can help to quantify anaplerotic fluxes, which are reactions that replenish TCA cycle intermediates.
A primary metabolic fate of butane-2,3-dione is its conversion to acetyl-CoA. When using (2,3-¹³C₂)butane-2,3-dione, the resulting acetyl-CoA will carry the ¹³C label. This allows for the direct tracking of this labeled acetyl-CoA as it is incorporated into various downstream biosynthetic pathways. One significant application is in studying the synthesis of ketone bodies, which are produced from acetyl-CoA, particularly under conditions of fasting or in certain metabolic disorders.
Delineation of Specific Biosynthetic Pathways and Precursor Contributions through ¹³C Labeling
The use of (2,3-¹³C₂)butane-2,3-dione extends to the delineation of various biosynthetic pathways. The labeled carbon atoms can be traced into amino acids, fatty acids, and other essential biomolecules, providing clear evidence of the metabolic routes from the tracer to the final product. This allows for the precise determination of precursor-product relationships within the complex web of cellular metabolism.
Quantitative ¹³C-MFA Methodologies and Computational Modeling
To translate the raw data from ¹³C-labeling experiments into meaningful metabolic flux maps, sophisticated computational models are employed. These models integrate the known metabolic network of the organism with the experimental labeling data to calculate the rates of intracellular reactions.
The design of the labeling experiment is critical for obtaining accurate and informative results. The choice of the ¹³C-tracer, its concentration, and the duration of the labeling are all important factors that need to be optimized. When using (2,3-¹³C₂)butane-2,3-dione, researchers must consider its specific metabolic fate to ensure that the labeling patterns generated will be informative for the pathways of interest.
An in-depth analysis of the isotopically labeled compound (2,3-¹³C₂)butane-2,3-dione reveals its significance in the intricate field of metabolic research. This article focuses on its role in Metabolic Flux Analysis (MFA), the sophisticated computational tools used to interpret its labeling patterns, and the essential data correction methods required for accurate analysis.
Mechanistic Investigations Utilizing 2,3 13c2 Butane 2,3 Dione
Elucidation of Organic Reaction Mechanisms with Isotopic Tracers
The use of isotopic tracers has revolutionized the study of organic reaction mechanisms. By strategically placing heavier isotopes within a molecule, chemists can follow the atoms' journey, providing direct evidence for proposed reaction pathways.
Mapping Atom Rearrangements and Bond Transformations through ¹³C Labeling
The core principle behind using (2,3-¹³C₂)butane-2,3-dione in mechanistic studies is the ability to distinguish the labeled carbon atoms from the natural abundance ¹²C atoms. This distinction is readily achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A classic example of this approach can be seen in the study of the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that is responsible for the browning and flavor of many cooked foods. In model systems, the formation of butane-2,3-dione (diacetyl) has been investigated using ¹³C-labeled precursors. For instance, studies using independently labeled D-[¹³C]glucoses and L-[¹³C]alanines have shown that butane-2,3-dione is primarily formed from the carbon atoms of glucose. nih.gov By analyzing the position of the ¹³C label in the final product, researchers can deduce the specific bond cleavage and formation events that occurred. While this particular study did not start with labeled butane-2,3-dione, it illustrates the fundamental concept of how isotopic labeling can trace the origin of atoms in a product.
If a reaction were initiated with (2,3-¹³C₂)butane-2,3-dione, the location of the ¹³C label in the resulting products would definitively show how the carbon skeleton of the dione (B5365651) was altered. For example, in a rearrangement reaction, if the two ¹³C atoms remain adjacent, it would suggest that the C2-C3 bond remained intact. Conversely, if the labels become separated, it would provide clear evidence of bond cleavage and rearrangement.
Identification of Key Intermediates and Transition States via Isotopic Evidence
Isotopic labeling is instrumental in identifying fleeting intermediates and providing evidence for proposed transition states. A relevant area of study is the photochemistry of butane-2,3-dione. The photolysis of butane-2,3-dione has been investigated using Chemically Induced Dynamic Nuclear Polarization (CIDNP), a technique that can detect radical intermediates. rsc.org These studies have shown that the photolysis proceeds through the formation of radical pairs.
By employing (2,3-¹³C₂)butane-2,3-dione in such a photolysis experiment, the CIDNP signals of the resulting radical intermediates would be distinctly different due to the ¹³C-¹³C and ¹³C-¹H hyperfine couplings. This would allow for a more precise characterization of the radical species and their subsequent reactions. For example, in the oxidative dehydrogenation of 3-hydroxybutanone to produce butane-2,3-dione, computational studies have provided insights into the homogeneous radical-mediated pathways. rsc.org Experimental verification using (2,3-¹³C₂)butane-2,3-dione could offer a more detailed understanding of the cleavage of the intermediate radical.
Studies on Carbon Isotope Exchange Reactions in Complex Molecular Systems
Consider a reaction where butane-2,3-dione is in equilibrium with other species. If (2,3-¹³C₂)butane-2,3-dione is introduced into this system, the rate at which the ¹³C label scrambles into other components of the mixture can be monitored by NMR or MS. This rate of exchange would provide quantitative data on the kinetics of the equilibrium, which is crucial for a complete understanding of the reaction mechanism. The ability of ¹³C-labeled tracers to elucidate metabolic fluxes in complex biological systems highlights the power of this approach. nih.gov
Biochemical Reaction Pathway Delineation Using Labeled Diacetyl
In the realm of biochemistry, (2,3-¹³C₂)butane-2,3-dione is a valuable probe for understanding enzyme mechanisms and the interactions of small molecules with proteins and other biomolecules.
Studies of Enzyme-Substrate Interactions and Catalytic Mechanisms
The high reactivity of the dicarbonyl group in butane-2,3-dione makes it a potent modifier of certain amino acid residues in proteins, particularly arginine. This property has been exploited to identify essential arginine residues in the active sites of various enzymes.
While direct studies using (2,3-¹³C₂)butane-2,3-dione are not extensively documented, research on the kinetics and specificity of the reaction of unlabeled 2,3-butanedione (B143835) with enzymes provides a strong foundation. For example, the reaction of bromoacetyluridine with bovine pancreatic ribonuclease A has been studied to understand the alkylation of active-site histidine residues. nih.gov Similarly, the use of ¹³C-labeled biochemical probes is a well-established method for studying cancer metabolism. nih.gov
The use of (2,3-¹³C₂)butane-2,3-dione in these types of studies would offer significant advantages. By monitoring the ¹³C NMR signals of the labeled diacetyl as it interacts with an enzyme, researchers could directly observe the chemical environment of the dione within the active site. This could provide information on the proximity of other amino acid residues and the nature of the enzyme-substrate complex. Furthermore, if the labeled dione undergoes a chemical transformation catalyzed by the enzyme, the fate of the ¹³C atoms could be tracked in the products, providing direct evidence for the catalytic mechanism.
Investigation of Covalent Adduct Formation with Biomolecules (e.g., amino acids, proteins)
The reaction of butane-2,3-dione with the guanidinium (B1211019) group of arginine residues is a well-characterized chemical modification. This reaction is often used to probe the role of arginine in protein structure and function.
The synthesis of selectively ¹³C-labeled arginine has been developed to probe protein conformation and interaction by NMR spectroscopy. nih.govnih.gov These studies demonstrate the power of isotopic labeling in understanding the role of specific amino acid residues. By using (2,3-¹³C₂)butane-2,3-dione, the focus shifts from the labeled protein to the labeled small molecule modifier.
When (2,3-¹³C₂)butane-2,3-dione reacts with an arginine residue in a protein, the resulting adduct will contain the ¹³C labels. This allows for the use of ¹³C NMR to study the structure and dynamics of the modified protein. For instance, the ¹³C chemical shifts of the adduct can provide information about its local environment. Mass spectrometry is another powerful technique that can be used to identify the specific site of modification. By analyzing the mass of peptide fragments after enzymatic digestion of the protein, the peptide containing the ¹³C-labeled adduct can be identified. nih.govnih.gov This approach provides a definitive map of which arginine residues are accessible and reactive.
Below is a table summarizing the types of mechanistic questions that can be addressed using (2,3-¹³C₂)butane-2,3-dione and the primary analytical techniques employed.
| Mechanistic Question | Primary Analytical Technique | Expected Outcome |
| Mapping Atom Rearrangements | ¹³C NMR, Mass Spectrometry | Determination of the final positions of the ¹³C labels in the product molecules, revealing the pathway of skeletal rearrangement. |
| Identification of Intermediates | CIDNP-NMR, Rapid-scan NMR | Detection and characterization of transient radical or other intermediate species containing the ¹³C label. |
| Kinetics of Isotope Exchange | ¹³C NMR, Mass Spectrometry | Measurement of the rate of transfer of the ¹³C label between different chemical species, providing kinetic data on reversible reaction steps. |
| Enzyme-Substrate Binding | ¹³C NMR | Observation of changes in the ¹³C chemical shifts of the labeled dione upon binding to an enzyme, providing insights into the active site environment. |
| Catalytic Mechanism | ¹³C NMR, Mass Spectrometry | Tracking the transformation of the ¹³C-labeled substrate into products, confirming the catalytic steps. |
| Site of Protein Modification | Mass Spectrometry, ¹³C NMR | Identification of the specific amino acid residue(s) that have reacted with the labeled dione through analysis of peptide fragments or changes in the protein's NMR spectrum. |
Analysis of Molecular Target Interactions and Functional Modulation through Isotopic Labeling
The strategic incorporation of ¹³C isotopes at the C2 and C3 positions of butane-2,3-dione enables precise tracking of this dicarbonyl compound in its interactions with other molecules. While specific studies focusing on the direct interaction of (2,3-¹³C₂)butane-2,3-dione with molecular targets to modulate function are not extensively detailed in the provided results, the principles of isotopic labeling are well-established for such investigations.
In broader mechanistic studies, isotopically labeled compounds are fundamental. For instance, research on the conversion of ¹³C-labeled n-butane on zeolite H-ZSM-5, although not involving butane-2,3-dione, demonstrates the methodology. nih.gov By using ¹³C Magic Angle Spinning (MAS) NMR spectroscopy and GC-MS analysis, researchers can differentiate between pathways such as ¹³C-label scrambling and oligomerization-cracking. nih.gov This approach provides insights into reaction intermediates and the relative contributions of different mechanistic routes. nih.gov
The application of such techniques to (2,3-¹³C₂)butane-2,3-dione would allow for the unambiguous identification of its metabolic fate and its covalent adducts with biological macromolecules like proteins and DNA. This is crucial for understanding how such interactions might alter the function of these macromolecules.
Computational Chemistry and Theoretical Modeling of 13c Labeled Carbonyl Compounds
Quantum Mechanical Studies (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum mechanical methods, especially Density Functional Theory (DFT), are central to investigating the electronic structure and reactivity of ¹³C-labeled carbonyl compounds. DFT provides a favorable balance between computational cost and accuracy, making it a widely used tool for calculating molecular properties. nih.gov These calculations can predict spectroscopic parameters, such as NMR chemical shifts, which are fundamental for the structural elucidation of these molecules. nih.gov The choice of the theoretical level is crucial; for instance, studies on heterocyclic N-oxides have shown that DFT calculations using the B3LYP/6-31G* optimized geometries can reliably predict ¹³C chemical shifts, enabling the confident assignment of stereoisomers. nih.gov
The molecular architecture of (2,3-¹³C₂)butane-2,3-dione features a butane (B89635) backbone with ketone groups at the second and third positions. The isotopic labeling at these specific carbons enhances its utility in NMR-based studies.
Computational chemistry plays a vital role in mapping the energy landscapes of chemical reactions, identifying transition states, and determining reaction coordinates. For butane-2,3-dione, DFT calculations have been employed to understand its formation through the oxidative dehydrogenation of 3-hydroxybutanone. rsc.orgresearchgate.net These studies revealed that the reaction is thermodynamically favored over competing pathways like dehydration. rsc.orgresearchgate.net
The reaction proceeds through a homogeneous radical-mediated pathway where O₂ acts as a hydrogen acceptor. rsc.orgresearchgate.net DFT calculations have elucidated the specific steps:
Deprotonation of the secondary carbon atom. rsc.orgresearchgate.net
Subsequent deprotonation of the hydroxyl group to form butane-2,3-dione. rsc.orgresearchgate.net
These theoretical insights into the reaction mechanism are critical for optimizing industrial processes for the production of butane-2,3-dione. rsc.orgresearchgate.net
The substitution of an atom with its isotope can lead to a change in the reaction rate, a phenomenon known as the Kinetic Isotope Effect (KIE). princeton.edugmu.edu KIEs are a powerful probe for elucidating reaction mechanisms, particularly for identifying the rate-determining step. princeton.edu The effect arises primarily from the change in mass, which affects the vibrational frequencies of bonds and, consequently, the zero-point energy (ZPE) of the molecule. gmu.edu
A KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH).
Normal KIE (kL/kH > 1): The reaction is slower with the heavier isotope. This is typical for primary KIEs where the bond to the isotopic atom is broken in the rate-determining step. gmu.edu
Inverse KIE (kL/kH < 1): The reaction is faster with the heavier isotope. This often occurs in secondary KIEs where hybridization changes at the isotopic center lead to a stiffening of bonds in the transition state. gmu.edu
Theoretical models are crucial for both predicting and interpreting KIEs. A novel approach for this involves the concept of "degrees of rate control" (DRCs), which provides a quantitative way to predict KIEs by considering the weighted average of the standard-state free energy differences between the two isotopes for all species in the mechanism. osti.gov This method highlights that only species with large DRCs (those whose energies are kinetically relevant) significantly contribute to the KIE, offering a more nuanced view than simply focusing on the rate-determining step. osti.gov DFT calculations have been successfully used to calculate ¹²C/¹³C KIEs. For example, in Sₙ2 reactions, the B1LYP/aug-cc-pVDZ level of theory has been used to calculate α-carbon KIEs, showing that the magnitude of the KIE is not a simple indicator of whether the transition state is early, symmetric, or late. acs.org
Table 1: Types of Kinetic Isotope Effects
| KIE Type | Description | Typical Cause |
| Primary | Isotopic substitution at a bond that is being broken or formed in the rate-determining step. | Difference in zero-point energy between the ground state and transition state for the bond to the isotope. |
| Secondary | Isotopic substitution at a position not directly involved in bond breaking/formation. | Changes in the vibrational environment, often due to rehybridization or steric effects at the isotopic center. |
| Normal | The reaction rate is slower for the heavier isotope (kL/kH > 1). | The bond to the heavier isotope is stronger and requires more energy to break. |
| Inverse | The reaction rate is faster for the heavier isotope (kL/kH < 1). | The transition state has a stiffer bonding environment for the isotope than the reactant. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for studying electronic structure and reactivity, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of molecules over time. MD simulations model the movement of atoms and molecules, providing insights into the preferred shapes (conformations) a molecule adopts and how it interacts with its environment.
For carbonyl compounds, conformational analysis is crucial as the spatial arrangement of atoms can significantly influence reactivity. Computational methods, combined with experimental techniques like NMR, are used to determine the most stable conformers. For instance, in a study of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, Nuclear Overhauser Effect Spectroscopy (NOESY) was used alongside computational analysis to determine the proportions of different conformers in solution. mdpi.com Similarly, for flexible molecules, calculating Boltzmann-weighted averages of properties across multiple low-energy conformers is essential for accurate predictions, as relying solely on the lowest-energy conformer can be misleading. nih.gov
Isotopic labeling, as in (2,3-¹³C₂)butane-2,3-dione, is a key strategy in these studies. Solid-state NMR experiments on uniformly ¹³C-labeled peptides use selective double-quantum coherences to measure interatomic distances and relative bond orientations, which serve as powerful constraints for determining the molecule's three-dimensional conformation. mdpi.com
Development of Advanced Computational Models for Isotopic Systems
The increasing complexity of questions addressed by isotopic studies necessitates the development of more advanced computational models. These models go beyond single-molecule calculations to simulate complex systems and interpret large datasets.
Machine Learning and AI: Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for developing predictive models for isotope identification. mdpi.com These models can be trained on large datasets of spectral data to recognize isotopic signatures, though challenges remain in ensuring their robustness when faced with variations between training and testing data. mdpi.com In nuclear spectroscopy, systems using FPGAs (Field-Programmable Gate Arrays) combined with random forest classifiers are being developed for efficient, real-time isotope identification. mdpi.com
Metabolic Flux Analysis: In biochemistry, ¹³C metabolic flux analysis (¹³C-MFA) has become a vital tool for quantifying the rates of metabolic pathways within living cells. nih.gov This technique involves introducing ¹³C-labeled substrates into a biological system and then measuring the isotopic enrichment in various metabolites using mass spectrometry or NMR. nih.govnih.gov The data is then fed into a computational model of the cell's metabolic network to estimate the fluxes through different reactions. nih.gov These models require sophisticated algorithms to relate the measured isotope labeling patterns back to the underlying metabolic fluxes. nih.gov
Automated Mechanism Generation: For complex reaction networks, computational tools have been developed to automatically convert a standard chemical reaction mechanism into a detailed isotopic mechanism. osti.gov This involves enumerating all possible isotopologues and generating the corresponding reactions between them, allowing for detailed kinetic simulations of isotopic systems. osti.gov
Network Analysis: For analyzing complex mixtures of isotopically labeled compounds, network analysis has been proposed. nih.gov In this approach, molecular formulas are treated as nodes in a network, and the mass differences between them are treated as edges representing chemical reactions. This allows for the systematic investigation of reaction pathways in complex systems. nih.gov
Table 2: Advanced Computational Models for Isotopic Systems
| Model Type | Purpose | Key Features | Example Application |
| ¹³C Metabolic Flux Analysis (¹³C-MFA) | Quantify intracellular metabolic pathway rates. | Uses isotope labeling data (MS, NMR) and a metabolic network model to calculate fluxes. | Understanding cellular metabolism in response to environmental changes. nih.gov |
| Machine Learning (ML) Models | Predict and identify isotopic signatures from spectral data. | Trained on large datasets; can involve algorithms like random forests or neural networks. | Real-time isotope identification in nuclear spectroscopy. mdpi.commdpi.com |
| Automated Isotopic Mechanism Generation | Create detailed kinetic models for isotopic systems. | Enumerates all isotopologues and reactions; adjusts rates for statistical consistency. | Simulating intramolecular isotope distributions in natural gases. osti.gov |
| Reaction Network Analysis | Investigate reaction pathways in complex mixtures. | Treats molecular formulas as nodes and mass differences as edges in a network graph. | Analyzing complex mixtures of disinfection byproducts. nih.gov |
| Isotope-Enabled Climate Models | Simulate the distribution of water isotopes in the climate system. | Incorporates isotopic physics into General Circulation Models (GCMs). | Reconstructing past climate changes from ice cores and other proxies. researchgate.net |
Emerging Research Directions and Future Prospects in 2,3 13c2 Butane 2,3 Dione Research
Development of Novel ¹³C-Labeled Butane-2,3-dione Derivatives with Enhanced Specificity
The development of novel ¹³C-labeled derivatives of butane-2,3-dione is a promising avenue of research aimed at enhancing the specificity of metabolic tracing studies. While (2,3-¹³C₂)butane-2,3-dione itself is a valuable tracer, the synthesis of functionalized analogs could allow for more targeted investigations of specific enzymes, metabolic pathways, or cellular compartments.
Current Research and Future Directions:
Researchers are exploring the synthesis of butane-2,3-dione derivatives that can act as more specific probes. For instance, the continuous flow synthesis of butane-2,3-diacetal protected building blocks has been achieved, offering a method that could be adapted for creating labeled derivatives with high purity. sigmaaldrich.com Future work may focus on incorporating reactive groups or affinity tags into the (2,3-¹³C₂)butane-2,3-dione structure. These modifications could enable covalent labeling of target proteins or facilitate the enrichment of specific metabolic complexes, thereby providing a more detailed picture of metabolic networks. The synthesis of such derivatives would allow for more precise questions to be answered regarding the metabolic fate of butane-2,3-dione and its downstream products.
Table 1: Potential Functionalized (2,3-¹³C₂)butane-2,3-dione Derivatives and Their Applications
| Derivative Type | Potential Application |
| Photo-reactive Derivatives | Covalent labeling of interacting proteins upon UV activation to identify binding partners. |
| Biotinylated Derivatives | Affinity purification of enzymes and protein complexes that bind to or metabolize butane-2,3-dione. |
| Fluorescently Tagged Derivatives | Visualization of the subcellular localization and trafficking of butane-2,3-dione within living cells. |
| Click-Chemistry Enabled Derivatives | Versatile and specific labeling of target molecules in complex biological systems through bioorthogonal reactions. |
Integration of Isotopic Tracing with Systems Biology and Multi-Omics Approaches
The integration of stable isotope tracing with systems-level analytical techniques, such as metabolomics, proteomics, and transcriptomics (multi-omics), represents a powerful strategy for gaining a holistic understanding of cellular physiology. The use of (2,3-¹³C₂)butane-2,3-dione in such integrated workflows can reveal how metabolic fluxes are coordinated with changes in gene and protein expression.
Methodological Integration and Research Findings:
By introducing (2,3-¹³C₂)butane-2,3-dione into a biological system, researchers can track the flow of the ¹³C label through various metabolic pathways. nih.gov Simultaneously, transcriptomic and proteomic analyses can provide a snapshot of the cellular response at the level of gene expression and protein abundance. nih.govresearchgate.netnih.gov This multi-omics approach can uncover regulatory mechanisms that are not apparent from any single data type alone. For example, an increase in the flux through a particular pathway, as determined by ¹³C tracing, might be correlated with the upregulation of the genes and proteins encoding the enzymes in that pathway. researchgate.net
A recent study on the effects of the food contaminant 2-monochloropropane-1,3-diol (2-MCPD) in rats utilized a multi-omics approach that combined transcriptomics, proteomics, and lipidomics to understand its cardiotoxicity. This type of integrated analysis, if applied with a tracer like (2,3-¹³C₂)butane-2,3-dione, could provide mechanistic insights into how exposure to a compound alters metabolic function in concert with other cellular processes.
Advancements in Analytical Platforms for High-Throughput Isotopic Profiling
The ability to analyze a large number of samples quickly and accurately is crucial for modern biological and environmental research. Advancements in analytical platforms, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are enabling high-throughput isotopic profiling of metabolites like (2,3-¹³C₂)butane-2,3-dione.
Technological Advancements and Their Impact:
High-throughput techniques are essential for large-scale metabolic studies. Recent developments in MS-based platforms allow for rapid and sensitive detection of isotopologues, which are molecules that differ only in their isotopic composition. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are workhorses in metabolomics and can be optimized for high-throughput screening of ¹³C-labeled compounds.
Furthermore, the development of specialized software and computational tools is crucial for processing the large datasets generated by these platforms. These tools aid in the identification of isotopologues, the calculation of isotopic enrichment, and the modeling of metabolic fluxes. The availability of high-purity (2,3-¹³C₂)butane-2,3-dione is a key enabler for these advanced analytical approaches. sigmaaldrich.com
Table 2: Comparison of Analytical Platforms for Isotopic Profiling
| Analytical Platform | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution, established libraries for identification. | Requires derivatization for non-volatile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Wide applicability to a broad range of metabolites, no derivatization needed for many compounds. | Potential for matrix effects, can be less reproducible than GC-MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-destructive, provides detailed structural information and positional isotope analysis. | Lower sensitivity compared to MS, more complex data analysis. |
Exploration of (2,3-¹³C₂)butane-2,3-dione in Non-Canonical Metabolic Pathways and Environmental Studies
Stable isotope tracers like (2,3-¹³C₂)butane-2,3-dione are invaluable for exploring metabolic pathways that are not part of the well-established central carbon metabolism, often referred to as non-canonical pathways. Additionally, this tracer holds significant potential for environmental studies, such as tracking the fate of pollutants and understanding microbial metabolism in complex ecosystems.
Uncovering Novel Biochemistry and Environmental Fate:
In the context of cellular metabolism, (2,3-¹³C₂)butane-2,3-dione can be used to investigate the synthesis and degradation of specialized metabolites, some of which may have important biological activities. For instance, studies on the malaria parasite have successfully used multiplex ¹³C-labeling to uncover a significant number of previously unpredicted metabolic reactions, many of which are associated with metabolite damage-repair systems. This highlights the power of isotopic tracing in discovering novel biochemistry.
In environmental science, (2,3-¹³C₂)butane-2,3-dione can be used to study the biodegradation of organic compounds by microorganisms. sigmaaldrich.com By introducing the labeled compound into an environmental sample, such as soil or water, researchers can trace the ¹³C label into microbial biomass, carbon dioxide, and other degradation products. sigmaaldrich.com This provides direct evidence of biodegradation and can help to identify the microorganisms and enzymatic pathways involved. Such studies are critical for understanding the natural attenuation of pollutants and for developing bioremediation strategies.
Q & A
Q. Table 1. Key Analytical Techniques for (2,3-<sup>13</sup>C2)Butane-2,3-dione
| Technique | Application | Critical Parameters | Reference |
|---|---|---|---|
| <sup>13</sup>C NMR | Isotopic purity verification | 125 MHz, DMSO-d6 solvent | |
| HRMS | Molecular formula confirmation | ESI<sup>+</sup>, resolution >30,000 | |
| GC-MS | Impurity profiling | DB-5 column, 70 eV ionization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
